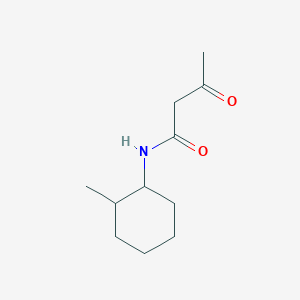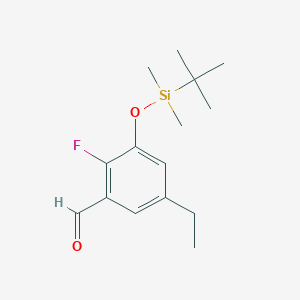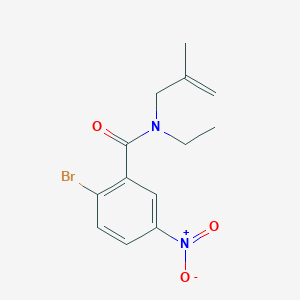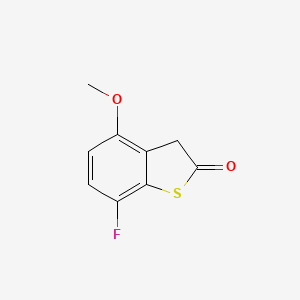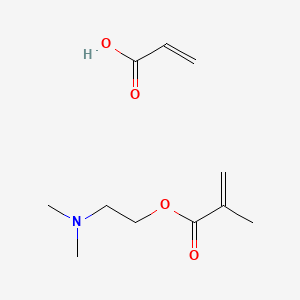
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enoic acid is an organic compound that belongs to the class of enoate esters. It is commonly used in various chemical and industrial applications due to its unique properties. The compound has a molecular formula of C8H15NO2 and a molecular weight of 157.213 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures high yield and purity of the final product. The esterification process is followed by purification steps such as distillation and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: 2-methylprop-2-enoic acid
Reduction: 2-(Dimethylamino)ethyl 2-methylpropan-1-ol
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 2-methylprop-2-enoate is widely used in scientific research due to its versatility:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is employed in the preparation of biocompatible materials for drug delivery systems.
Medicine: It is used in the development of pharmaceutical formulations and as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of adhesives, coatings, and resins
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The dimethylamino group can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylamino)ethyl 2-methylprop-2-enoate
- 2-(Dibutylamino)ethyl 2-methylprop-2-enoate
- 2-(Tert-butylamino)ethyl 2-methylprop-2-enoate
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate is unique due to its specific combination of the dimethylamino group and the 2-methylprop-2-enoate moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Propiedades
Número CAS |
26655-25-4 |
|---|---|
Fórmula molecular |
C11H19NO4 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C8H15NO2.C3H4O2/c1-7(2)8(10)11-6-5-9(3)4;1-2-3(4)5/h1,5-6H2,2-4H3;2H,1H2,(H,4,5) |
Clave InChI |
IDSLKCIQOSQROT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCN(C)C.C=CC(=O)O |
Números CAS relacionados |
26655-25-4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
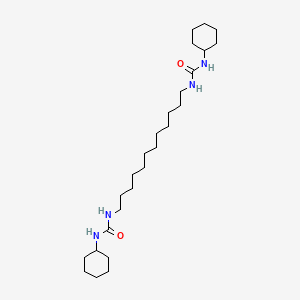
![(2S)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyloxirane-2alpha-carboxamide](/img/structure/B8589257.png)
![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropanecarboxamide](/img/structure/B8589277.png)
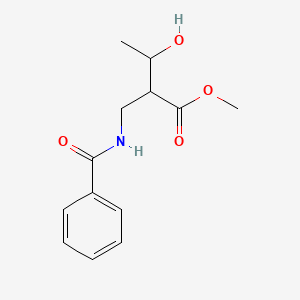
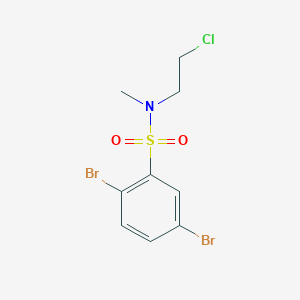
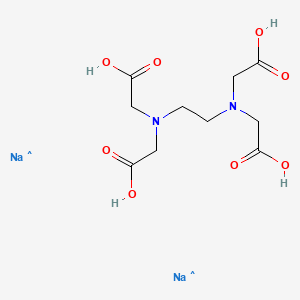
![1-Methyl-N-[2-(4-morpholinyl)ethyl]-4-nitro-1H-pyrrole-2-carboxamide](/img/structure/B8589301.png)
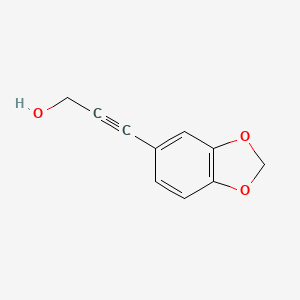
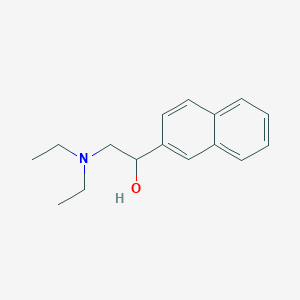
![1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl-](/img/structure/B8589335.png)
